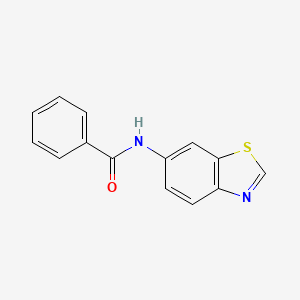

N-(1,3-benzothiazol-6-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1,3-benzothiazol-6-yl)benzamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzothiazoles are bicyclic structures containing both benzene and thiazole rings. These compounds have been extensively studied due to their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities .

作用機序

Target of Action

N-(1,3-benzothiazol-6-yl)benzamide, also known as N-(benzo[d]thiazol-6-yl)benzamide, is a complex compound with a wide range of potential targets. Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of Action

It is suggested that benzothiazole derivatives interact with their targets, leading to changes in the normal functioning of these targets, which could result in the observed biological effects .

Biochemical Pathways

Benzothiazole derivatives have been reported to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid, originating from cell membrane phospholipids through the action of phospholipase a2 .

Result of Action

Benzothiazole derivatives have been reported to have significant anti-inflammatory and analgesic activities .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-6-yl)benzamide typically involves the reaction of 2-aminobenzothiazole with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve more scalable and efficient processes. One common method is the condensation of 2-aminobenzenethiol with benzoyl chloride under controlled conditions. This method can be optimized for large-scale production by adjusting parameters such as temperature, solvent, and reaction time .

化学反応の分析

Types of Reactions

N-(1,3-benzothiazol-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzamide group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Various electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its antimicrobial and antifungal properties.

Medicine: Explored for its potential anticancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and as a precursor for other chemical compounds

類似化合物との比較

Similar Compounds

- N-(1,3-benzothiazol-2-yl)benzamide

- N-(1,3-benzothiazol-4-yl)benzamide

- N-(1,3-benzothiazol-5-yl)benzamide

Uniqueness

N-(1,3-benzothiazol-6-yl)benzamide is unique due to its specific substitution pattern on the benzothiazole ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

生物活性

N-(1,3-benzothiazol-6-yl)benzamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound features a benzothiazole moiety, which is known for its pharmacological significance. The synthesis of this compound typically involves reactions that modify the benzothiazole core to enhance its biological activity. For instance, various derivatives have been synthesized to explore their effects on different biological targets.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. For example, a series of N-(1,3-benzothiazol-2-yl)benzamides were evaluated for their antiproliferative effects on human liver hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines. Among these compounds, some exhibited significant inhibitory effects on cell growth, with one compound demonstrating notable pro-apoptotic activity specifically towards MCF-7 cells .

Table 1: Antiproliferative Activity of Selected Benzothiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | HepG2 | 5.0 | Induces apoptosis |

| Compound 2 | MCF-7 | 3.2 | Cell cycle arrest |

| Compound 3 | A431 | 4.8 | Inhibits IL-6 production |

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties, particularly against resistant strains such as Staphylococcus aureus (MRSA). Research indicates that benzothiazole derivatives can act as multi-targeting antibiotics by disrupting essential bacterial processes .

Table 2: Antimicrobial Efficacy of Benzothiazole Derivatives Against MRSA

| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Pathway |

|---|---|---|

| Compound A | 0.25 µg/mL | Lipoteichoic acid biosynthesis |

| Compound B | 0.50 µg/mL | Membrane depolarization |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Carbonic Anhydrase : This enzyme plays a crucial role in maintaining acid-base balance and is implicated in tumor growth regulation. Inhibiting carbonic anhydrase can disrupt pH regulation within tumors, providing a therapeutic avenue for cancer treatment .

- Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to decreased cell viability .

- Antibacterial Mechanisms : The compound may interfere with bacterial membrane integrity and essential biosynthetic pathways, contributing to its antimicrobial efficacy .

Case Studies

A recent study synthesized a range of benzothiazole derivatives and evaluated their biological activities across various cancer cell lines. The findings indicated that modifications to the benzothiazole structure could significantly enhance anticancer properties while also affecting toxicity profiles .

In another case study focusing on antimicrobial resistance, researchers reported that specific benzothiazole derivatives demonstrated potent activity against MRSA strains resistant to conventional antibiotics, highlighting their potential as novel therapeutic agents .

特性

IUPAC Name |

N-(1,3-benzothiazol-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2OS/c17-14(10-4-2-1-3-5-10)16-11-6-7-12-13(8-11)18-9-15-12/h1-9H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCSEOAIFGSAHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。